molecular formula C8H9N5O B13026467 3-(2-Aminoethyl)pteridin-4(3H)-one

3-(2-Aminoethyl)pteridin-4(3H)-one

Cat. No.: B13026467
M. Wt: 191.19 g/mol
InChI Key: ZNTNHYMLFOKKTD-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)pteridin-4(3H)-one is a chemical compound that belongs to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)pteridin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with glyoxal in the presence of an acid catalyst to form the pteridine ring system. The resulting intermediate is then reacted with ethylenediamine to introduce the 2-aminoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)pteridin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,7-dione derivatives, while substitution reactions can produce various alkyl or acyl pteridines.

Scientific Research Applications

3-(2-Aminoethyl)pteridin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to folate metabolism.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)pteridin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes involved in folate metabolism. This binding can disrupt the normal function of the enzyme, leading to altered metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-(hydroxymethyl)pteridine
  • 6-Hydroxymethyl-7,8-dihydropterin
  • 2-Amino-3-hydroxypyridine

Uniqueness

3-(2-Aminoethyl)pteridin-4(3H)-one is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other pteridine derivatives. Its 2-aminoethyl group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

3-(2-aminoethyl)pteridin-4-one

InChI

InChI=1S/C8H9N5O/c9-1-4-13-5-12-7-6(8(13)14)10-2-3-11-7/h2-3,5H,1,4,9H2

InChI Key

ZNTNHYMLFOKKTD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=O)N(C=N2)CCN

Origin of Product

United States

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